
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride is a chemical compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a chloroethyl group, a trifluoromethyl group, and an amine group, making it a versatile reagent in synthetic chemistry and a potential therapeutic agent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride typically involves the reaction of 2-chloroethylamine with trifluoroacetic acid, followed by methylation and subsequent conversion to the hydrochloride salt. The reaction conditions often include the use of solvents such as dichloromethane or ethanol and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process includes rigorous purification steps such as recrystallization and distillation to obtain the pure hydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The chloroethyl group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties and reactivity.
Hydrolysis: In the presence of water, the compound can hydrolyze, leading to the formation of different products.
Common Reagents and Conditions
Common reagents used in these reactions include strong bases like sodium hydroxide for hydrolysis, oxidizing agents such as potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis may yield 2-chloroethanol and trifluoroacetic acid, while oxidation could produce various oxidized derivatives.
Scientific Research Applications
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers and neurological disorders.
Industry: It is used in the production of pharmaceuticals and agrochemicals, where its unique chemical properties are leveraged to create new compounds with desired biological activities.
Mechanism of Action
The mechanism of action of N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride involves its interaction with cellular components, leading to various biochemical effects. The compound can alkylate DNA, proteins, and other biomolecules, disrupting their normal function. This alkylation can result in the inhibition of DNA replication and transcription, ultimately leading to cell death. The molecular targets and pathways involved include DNA alkylation and the subsequent activation of DNA repair mechanisms, which can trigger apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
N-(2-Chloroethyl)-N-nitrosourea: Known for its use in chemotherapy, particularly for brain tumors.
N-(2-Chloroethyl)-N-methylamine: A simpler analog with similar reactivity but different biological activity.
2-Chloroethylamine Hydrochloride: A precursor in the synthesis of various chloroethyl derivatives.
Uniqueness
N-(2-Chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s lipophilicity and metabolic stability, making it a valuable reagent in synthetic chemistry and a promising candidate for drug development.
Properties
IUPAC Name |
N-(2-chloroethyl)-2,2,2-trifluoro-N-methylethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9ClF3N.ClH/c1-10(3-2-6)4-5(7,8)9;/h2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTPLJPGWXNMFA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)CC(F)(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10Cl2F3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.04 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
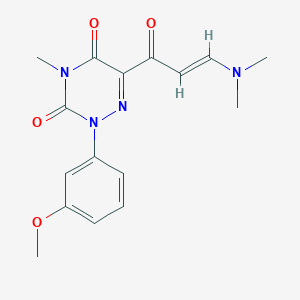
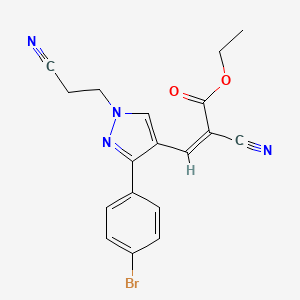
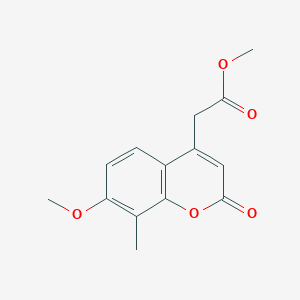
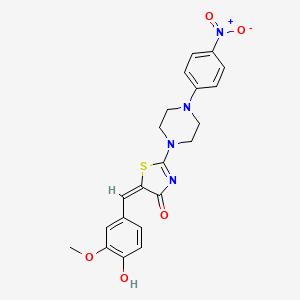
![1-[1-(5-Fluoropyrimidin-2-yl)azetidin-3-yl]-2-propan-2-ylbenzimidazole](/img/structure/B2375462.png)
![2-{[(4-fluorophenyl)methyl]sulfanyl}-1-(naphthalene-2-carbonyl)-4,5-dihydro-1H-imidazole](/img/structure/B2375463.png)

![3-(butylsulfanyl)-7-(4-fluorophenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazole](/img/structure/B2375465.png)
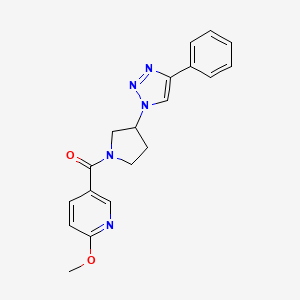
![3-[3-(trifluoromethyl)phenyl]-1H-quinazoline-2,4-dione](/img/structure/B2375467.png)
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B2375468.png)

![(4-methoxyphenyl)methyl N-[(E)-2-(3,4-dichlorophenyl)ethenyl]carbamate](/img/structure/B2375472.png)
![tert-butyl 2-morpholino-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B2375473.png)
